molecular formula C7H5IN2 B035820 2-iodo-1H-pyrrolo[2,3-c]pyridine CAS No. 1227270-26-9

2-iodo-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B035820
CAS No.: 1227270-26-9
M. Wt: 244.03 g/mol
InChI Key: WSBRJCFHGLRDAF-UHFFFAOYSA-N
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Description

2-Iodo-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound with the molecular formula C7H5IN2 It is characterized by a pyrrolo[2,3-c]pyridine core structure with an iodine atom attached at the second position

Mechanism of Action

Target of Action

The primary target of 2-iodo-1H-pyrrolo[2,3-c]pyridine is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis . Abnormal activation of FGFR signaling pathways is associated with the progression and development of several cancers .

Mode of Action

This compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The compound’s interaction with FGFRs disrupts this process, thereby inhibiting the signaling pathways .

Biochemical Pathways

The inhibition of FGFRs by this compound affects several downstream signaling pathways, including the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways play crucial roles in cell proliferation, migration, and survival. By inhibiting FGFRs, the compound disrupts these pathways, potentially leading to reduced cell proliferation and increased apoptosis .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell proliferation and induction of apoptosis . By inhibiting FGFRs and disrupting downstream signaling pathways, the compound can potentially halt the proliferation of cancer cells and induce their apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-1H-pyrrolo[2,3-c]pyridine typically involves the iodination of pyrrolo[2,3-c]pyridine. One common method is the direct iodination using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under mild conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-1H-pyrrolo[2,3-c]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic structure and reactivity.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and organometallic reagents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 2-azido-1H-pyrrolo[2,3-c]pyridine, while coupling reactions can produce various biaryl derivatives.

Scientific Research Applications

2-Iodo-1H-pyrrolo[2,3-c]pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Research is ongoing to explore its use as a lead compound in drug discovery and development.

    Industry: It is utilized in the development of advanced materials and chemical sensors.

Comparison with Similar Compounds

Similar Compounds

  • 2-Iodo-1H-pyrrolo[3,2-c]pyridine
  • 1H-pyrrolo[2,3-b]pyridine
  • 1H-pyrazolo[3,4-b]pyridine

Uniqueness

2-Iodo-1H-pyrrolo[2,3-c]pyridine is unique due to its specific structural configuration and the presence of the iodine atom, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-iodo-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2/c8-7-3-5-1-2-9-4-6(5)10-7/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSBRJCFHGLRDAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C=C(N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201297537
Record name 1H-Pyrrolo[2,3-c]pyridine, 2-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201297537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227270-26-9
Record name 1H-Pyrrolo[2,3-c]pyridine, 2-iodo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227270-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-c]pyridine, 2-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201297537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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